REACTION_CXSMILES
|
COC1C=C(C=CC=1OC)C[N:7]1[C:16]([CH3:18])([CH3:17])[CH:15]([C:19]([OH:21])=[O:20])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]1=[O:22].C1(N2C(C)(C)C(C(O)=O)C3C(=CC=CC=3)C2=O)CC1.C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O>[CH3:17][C:16]1([CH3:18])[CH:15]([C:19]([OH:21])=[O:20])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:22])[NH:7]1
|
Name
|
2-(3,4-dimethoxy-benzyl)-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydro-isoquinoline-4-carboxylic acid
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Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN2C(C3=CC=CC=C3C(C2(C)C)C(=O)O)=O)C=CC1OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(C2=CC=CC=C2C(C1(C)C)C(=O)O)=O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction is then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting purple oil is purified via silica gel flash chromatography (dichloromethane-methanol, 1:0 to 9:1, with 0.5% acetic acid)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(C2=CC=CC=C2C1C(=O)O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |